molecular formula C8H5ClFN3 B11811666 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole

5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B11811666
M. Wt: 197.60 g/mol
InChI Key: MAWKXSQIYAZHIV-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with chlorine at position 5 and a 3-fluorophenyl group at position 3. The 1,2,4-triazole scaffold is known for its tautomerism (1H- and 4H- forms in equilibrium) and versatile reactivity, enabling electrophilic and nucleophilic substitutions at nitrogen and carbon atoms, respectively .

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5ClFN3/c9-8-11-7(12-13-8)5-2-1-3-6(10)4-5/h1-4H,(H,11,12,13)

InChI Key

MAWKXSQIYAZHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=N2)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Cyclization

The most common method involves cyclocondensation of 3-fluorophenyl-substituted hydrazines with α-chlorinated carbonyl precursors. For example, 3-fluorophenylhydrazine reacts with chloroacetyl chloride in a 1:1 molar ratio under basic conditions (K₂CO₃ or Et₃N) to form the intermediate hydrazide, which undergoes cyclization in refluxing ethanol (Scheme 1).

Reaction Conditions

  • Solvent: Ethanol or DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 55–68%

Key Challenges

  • Competing formation of 1,3,4-triazole isomers requires careful pH control.

  • Excess base leads to dehalogenation of the chloro group.

Nucleophilic Substitution on Preformed Triazole Cores

Chlorination of 3-(3-Fluorophenyl)-1H-1,2,4-Triazole

A two-step approach involves synthesizing 3-(3-fluorophenyl)-1H-1,2,4-triazole via cyclocondensation, followed by chlorination at the 5-position using POCl₃ or PCl₅.

Procedure

  • Triazole Formation: 3-Fluorobenzaldehyde and thiosemicarbazide react in acetic acid to yield 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thiol.

  • Chlorination: The thiol intermediate is treated with POCl₃ (3 equiv) at 110°C for 4 hours, replacing the thiol group with chlorine.

Optimized Parameters

  • Chlorinating Agent: POCl₃ (3.0 equiv)

  • Solvent: Toluene or chlorobenzene

  • Yield: 70–75%

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.62–7.58 (m, 1H, Ar-H), 7.48–7.35 (m, 3H, Ar-H).

  • LC-MS (ESI⁺): m/z 227.0 [M+H]⁺.

Metal-Catalyzed Cycloaddition Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A regioselective route employs Cu(I) catalysts to couple 3-fluoroaryl azides with propargyl chlorides.

Protocol

  • Azide Preparation: 3-Fluoroaniline is diazotized with NaNO₂/HCl, followed by azide formation using NaN₃.

  • Cycloaddition: The azide reacts with propargyl chloride (1.2 equiv) in the presence of CuI (10 mol%), yielding the 1,4-disubstituted triazole.

Conditions

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF/H₂O (10:1)

  • Temperature: 60°C

  • Yield: 62–65%

Advantages

  • High regioselectivity for the 1,4-isomer.

  • Scalable under mild conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

Steps

  • Mix 3-fluorophenylhydrazine (1 equiv) and chloroacetonitrile (1.2 equiv) in DMF.

  • Irradiate at 150°C for 15 minutes.

  • Purify via flash chromatography (SiO₂, ethyl acetate/hexane).

Outcomes

  • Yield: 78%

  • Purity: >95% (HPLC)

Solid-Phase Synthesis for High-Throughput Production

Immobilized resins (e.g., Wang resin) enable iterative functionalization:

  • Resin Loading: 3-Fluorophenylhydrazine is attached to the resin via a carboxylic acid linker.

  • Cyclization: Treatment with chloroacetic anhydride (2 equiv) and DIEA in DCM forms the triazole core.

  • Cleavage: TFA/DCM (1:1) releases the product.

Yield: 65–70% per cycle.

Comparative Analysis of Methods

Method Yield Time Regioselectivity Scalability
Cyclocondensation55–68%6–12 hModerateModerate
Nucleophilic Substitution70–75%8 hHighHigh
CuAAC62–65%4 hExcellentHigh
Microwave78%0.25 hHighLimited
Solid-Phase65–70%3 dHighHigh

Critical Challenges and Solutions

  • Regioselectivity: Use of Cu(I) catalysts in CuAAC ensures >95% 1,4-selectivity.

  • Purification: Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

  • Chlorine Retention: Avoid prolonged heating above 120°C to prevent dehalogenation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under controlled conditions:

Reagent Conditions Product Yield Key Observations
Amines (RNH2)DMF, 80–100°C, 6–12 hrs5-Amino-3-(3-fluorophenyl)-1H-1,2,4-triazole65–78%Secondary amines show lower reactivity
Thiols (RSH)K2CO3, DMSO, RT, 24 hrs5-Sulfanyl derivatives55–70%Steric hindrance limits bulkier thiols
Sodium methoxideMeOH, reflux, 8 hrs5-Methoxy analog82%Requires anhydrous conditions

Mechanistic studies suggest an SNAr pathway facilitated by electron-withdrawing fluorine at the 3-position, which polarizes the C–Cl bond .

Oxidation and Reduction

The triazole ring and substituents participate in redox reactions:

Oxidation

  • Triazole Ring : Treatment with H2O2/AcOH converts the triazole to a 1,2,4-triazole N-oxide, enhancing electrophilicity for further functionalization .

  • Fluorophenyl Group : Ozonolysis cleaves the aromatic ring, yielding a carboxylic acid derivative (isolated in 43% yield).

Reduction

Reagent Target Site Product Application
NaBH4/CuCl2C–Cl bond5-Hydrogenated triazoleIntermediate for heterocyclic synthesis
H2/Pd-CFluorophenyl ringPartially saturated cyclohexyl derivativeReduces aromaticity for solubility

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] cycloadditions:

Dipole Conditions Product Regioselectivity
Nitrile iminesCH2Cl2, NEt3, RT1,2,4-Triazolo[3,4-b] thiadiazines5-Trifluoromethyl derivatives form preferentially
AzidesCu(I), 60°CTriazolo-triazole hybridsClick chemistry with >90% efficiency

Density functional theory (DFT) calculations confirm that fluorine substitution directs regioselectivity by modulating frontier molecular orbitals .

Halogenation and Cross-Coupling

The fluorophenyl group undergoes selective halogen exchange:

Reagent Position Product Catalyst
NBS/AIBNC-2 of fluorophenyl2-Bromo-5-chloro-3-(3-fluorophenyl)triazoleRadical initiator required
Pd(PPh3)4/K2CO3Suzuki couplingBiaryl-triazole conjugatesAryl boronic acids as partners

Biological Interactions

While not a direct chemical reaction, the compound's interactions with enzymes inform its reactivity:

  • CYP450 Inhibition : The triazole nitrogen coordinates to heme iron (Ki=2.3μMK_i = 2.3 \mu M), while fluorine enhances binding via C–F⋯H–N hydrogen bonds .

  • Antifungal Activity : Chlorine substitution at C-5 increases potency against Candida albicans (MIC80 = 0.0156 μg/mL) compared to non-halogenated analogs .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Nucleophilic substitution1.2 × 10⁻³85.7Polar aprotic > Protic
Oxidation4.5 × 10⁻⁴92.3Acidic media required
Cycloaddition2.8 × 10⁻²67.4Non-polar solvents favored

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity
The compound exhibits potent antifungal properties, particularly effective against various strains of fungi. Research indicates that derivatives of 1,2,4-triazoles, including 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole, show significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, some synthesized triazole derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .

2. Antibacterial Properties
The antibacterial efficacy of this compound has been documented extensively. Studies reveal that this compound and its derivatives possess activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies suggest that substituents at the C-3 position of the triazole ring significantly influence antibacterial potency .

3. Anticancer Potential
Emerging research highlights the anticancer properties of triazole derivatives. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro across various cancer types. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Agricultural Applications

1. Agrochemical Uses
Triazole compounds are widely utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from fungal infections. The compound's effectiveness against plant pathogens enhances its potential as a key ingredient in agricultural formulations aimed at improving crop yield and health .

2. Plant Growth Regulation
Research has indicated that certain triazoles can act as plant growth regulators. They influence physiological processes such as seed germination and flowering time, thereby contributing to improved agricultural productivity .

Material Science Applications

1. Corrosion Inhibition
Triazoles have been recognized for their role in corrosion inhibition due to their ability to form protective films on metal surfaces. The incorporation of this compound into coatings can enhance the durability and longevity of materials exposed to corrosive environments .

2. Supramolecular Chemistry
The unique structural properties of triazoles allow them to participate in supramolecular interactions. This has implications for the development of advanced materials with tailored properties for applications in nanotechnology and materials science .

Case Study 1: Antifungal Efficacy

A study evaluating a series of triazole derivatives demonstrated that compounds with a similar structure to this compound exhibited MIC values as low as 0.0156 μg/mL against Candida albicans, outperforming established antifungal agents like fluconazole by a significant margin .

Case Study 2: Antimicrobial Hybrid Compounds

Research on ciprofloxacin-triazole hybrids revealed that modifications at the C-3 position enhanced antibacterial activity against MRSA strains. The hybrid compounds displayed MIC values significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent identity and position. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties/Activities References
5-Chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole 5-Cl, 3-(3-F-Ph) High electrophilicity due to Cl/F groups; potential antimicrobial activity -
3-Chloro-5-(2-chlorophenyl)-1H-1,2,4-triazole (CAS: 63580-19-8) 3-Cl, 5-(2-Cl-Ph) Increased lipophilicity; used as a pharmaceutical intermediate
5-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol (CAS: 26028-65-9) 5-(4-Cl-Ph), 3-SH Thiol group enhances hydrogen bonding; 95% purity
5-(3-Chlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thione 5-(3-Cl-Ph), 4-(2-F-benzylidene) IR: 3307 cm⁻¹ (NH), 1243 cm⁻¹ (C=S); antimicrobial potential
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Complex substituents Antimicrobial activity; isostructural with bromo analogs
Key Observations :
  • Halogen Effects : Chlorine and fluorine substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions . Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
  • Thiol vs.
  • Positional Isomerism : Substitution at the 3-fluorophenyl (meta) vs. 4-chlorophenyl (para) positions alters steric and electronic profiles, affecting intermolecular interactions in crystal structures .

Research Findings and Implications

  • Electronic Effects : Fluorine’s inductive effect stabilizes the triazole ring, reducing sensitivity to shock stimuli in high-energy materials (observed in perchlorate analogs) .
  • Bioactivity Optimization : Meta-substituted fluorophenyl groups (as in the target compound) may offer better steric compatibility with enzyme active sites compared to para-substituted chlorophenyl groups .

Biological Activity

5-Chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole (CAS: 1315346-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5ClFN
  • Molecular Weight : 197.60 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorine atom and a fluorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. A study conducted on various triazole derivatives has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1.56 µg/mL
Escherichia coli6.25 µg/mL
Bacillus subtilis1.56 µg/mL

These findings suggest that the compound is effective against common pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Triazoles are known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms by inhibiting specific enzymes involved in these pathways. This action is particularly relevant in the context of antifungal and antibacterial activities .

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various triazoles against resistant strains of bacteria. The results indicated that compounds structurally similar to this compound showed enhanced activity against resistant strains compared to standard antibiotics like ciprofloxacin .
  • Antifungal Properties : In another study focusing on antifungal activity, derivatives of triazoles were tested against Candida species. The results demonstrated that certain substitutions on the triazole ring significantly increased antifungal potency, suggesting that modifications similar to those found in this compound could yield promising antifungal agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-3-(3-fluorophenyl)-1H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. A typical approach involves reacting substituted precursors (e.g., fluorophenyl hydrazines or thioureas) with chloro-substituted intermediates under catalytic conditions. For example:

  • Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
  • Monitor reaction progress via thin-layer chromatography (TLC), followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
    • Characterization often involves IR spectroscopy (C-Cl and C-F stretching bands at 750–850 cm⁻¹ and 1100–1250 cm⁻¹) and ¹H/¹³C NMR (fluorophenyl proton signals at δ 7.2–7.8 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic proton environments, while ¹³C NMR resolves carbon backbone structure .
  • X-ray Crystallography : Resolves crystal packing and regiochemistry (e.g., dihedral angles between triazole and fluorophenyl groups) .
  • Elemental Analysis : Validates purity (>95%) via C/H/N/S/Cl content .

Q. How can researchers screen for potential biological activity in this compound?

  • Methodological Answer :

  • Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Staphylococcus aureus or Candida albicans) .
  • Use molecular docking to predict binding affinity to targets like fungal CYP51 or bacterial DHFR enzymes .
  • Validate activity with time-kill kinetic studies to assess static vs. cidal effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

  • Methodological Answer :

  • Employ quantum chemical calculations (DFT) to model reaction pathways and transition states, identifying energy barriers for regioselectivity control .
  • Use machine learning (e.g., ICReDD’s workflow) to screen substituent effects on yield and bioactivity, reducing trial-and-error experimentation .
  • Validate predictions with high-throughput experimentation (HTE) under varied conditions (solvent, catalyst, temperature) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to isolate protocol-based variability .
  • Analyze substituent effects : Fluorine’s electron-withdrawing nature may alter bioavailability vs. chloro-substituted analogs .
  • Use metabolomics to track degradation products that may suppress activity in certain media .

Q. What strategies improve scalability of synthesis while maintaining yield?

  • Methodological Answer :

  • Optimize continuous-flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., triazole ring decomposition) .
  • Implement membrane separation technologies (e.g., nanofiltration) for efficient purification of crude products .
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, stoichiometry) for robustness .

Q. How to confirm regioselectivity in triazole-substituted derivatives?

  • Methodological Answer :

  • NOESY NMR : Detects spatial proximity between substituents (e.g., fluorophenyl protons and triazole NH groups) .
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates bonding environments of chlorine and fluorine atoms .
  • Kinetic Isotope Effects (KIE) : Probe transition-state structures during synthesis to infer regiochemical pathways .

Q. What are best practices for ensuring compound stability during storage?

  • Methodological Answer :

  • Store under inert atmosphere (N₂/Ar) in amber vials to prevent photodegradation .
  • Use desiccants (silica gel) in low-humidity environments to avoid hydrolysis of the triazole ring .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

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